Kinase Target Shift: Divergent Predicted Activity Profile vs. Imatinib Confers Unique Chemical Biology Utility
Where imatinib potently inhibits Bcr‑Abl (IC50 = 1.1 nM, human c‑Abl) and PDGFRα (IC50 = 18 nM) , computational SEA (Similarity Ensemble Approach) predictions for N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide reveal no significant Bcr‑Abl target engagement, instead predicting CDK2, GSK3A, and ITK as primary kinase targets [1]. This predicted selectivity shift provides a differentiated tool compound for probing kinase targets outside the canonical Bcr‑Abl axis, without confounding dominant anti‑Bcr‑Abl pharmacology.
| Evidence Dimension | Predicted kinase target profile |
|---|---|
| Target Compound Data | CDK2, GSK3A, ITK (SEA MaxTC scores: 0.56, 0.43, 0.49) |
| Comparator Or Baseline | Imatinib: Bcr‑Abl IC50 = 1.1 nM; PDGFRα = 18 nM |
| Quantified Difference | No predicted Bcr‑Abl engagement for target compound; predicted kinase targets do not overlap with imatinib's primary targets |
| Conditions | SEA prediction based on ChEMBL 20 database; imatinib data from biochemical kinase assays (human recombinant enzymes) |
Why This Matters
For screening programs targeting CDK2, GSK3A, or ITK‑mediated pathways, this compound offers a structurally distinct starting point free from imatinib's dominant Bcr‑Abl pharmacology, reducing the risk of polypharmacology‑driven false positives.
- [1] ZINC (2026) 'ZINC12547556: N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide', University of California, San Francisco. Available at: https://zinc.docking.org/substances/ZINC000012547556/ (Accessed: 4 May 2026). View Source
